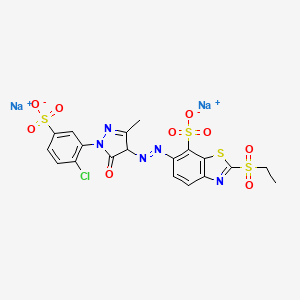
Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate is a useful research compound. Its molecular formula is C19H14ClN5Na2O9S4 and its molecular weight is 666.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Disodium 6-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-2-(ethylsulphonyl)benzothiazole-7-sulphonate, commonly referred to as Disodium 6-Azo, is a synthetic azo dye characterized by its complex chemical structure and potential biological activities. The compound has garnered attention for its applications in various fields, including textiles and biochemistry.
The molecular formula of Disodium 6-Azo is C19H14ClN5Na2O9S4 with a molecular weight of 666.04 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClN₅Na₂O₉S₄ |
| Molecular Weight | 666.04 g/mol |
| CAS Number | 83400-24-2 |
| LogP | 5.169 |
| Topological Polar Surface Area | 272.20 Ų |
Biological Activity
The biological activity of Disodium 6-Azo has been explored in various studies, particularly focusing on its potential genotoxicity and carcinogenic properties. Azo dyes, including Disodium 6-Azo, are known to undergo reductive cleavage in biological systems, potentially leading to the formation of carcinogenic amines.
Genotoxicity Studies
Research indicates that azo compounds can be metabolized to release aromatic amines, which are associated with genotoxic effects. A study highlighted the potential for Disodium 6-Azo to undergo such metabolic transformations:
- Metabolism : Azo dyes can be reduced by intestinal bacteria to form potentially harmful amines.
- Genotoxic Potential : Studies have shown that certain azo dyes can induce mutations in bacterial and mammalian cells, raising concerns about their safety in consumer products.
Case Studies
- Human Health Assessment : A comprehensive assessment conducted by the Australian government evaluated various azo dyes, including Disodium 6-Azo. It was found that exposure to such dyes could lead to adverse health effects due to their ability to release carcinogenic amines upon metabolism .
- Environmental Impact : The environmental persistence of azo dyes has been documented, with implications for aquatic ecosystems. The degradation products of azo dyes can be toxic and pose risks to aquatic life .
Toxicological Data
Toxicological evaluations have indicated the following concerning Disodium 6-Azo:
特性
CAS番号 |
83400-24-2 |
|---|---|
分子式 |
C19H14ClN5Na2O9S4 |
分子量 |
666.0 g/mol |
IUPAC名 |
disodium;6-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-ethylsulfonyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C19H16ClN5O9S4.2Na/c1-3-36(27,28)19-21-12-6-7-13(17(16(12)35-19)38(32,33)34)22-23-15-9(2)24-25(18(15)26)14-8-10(37(29,30)31)4-5-11(14)20;;/h4-8,15H,3H2,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChIキー |
UMSTXIMOKUXALY-UHFFFAOYSA-L |
正規SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C(=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















